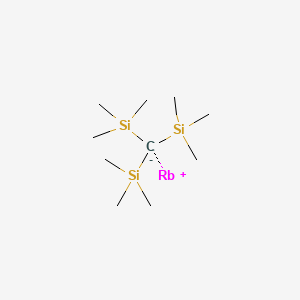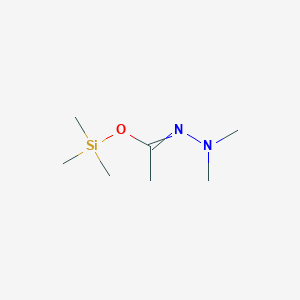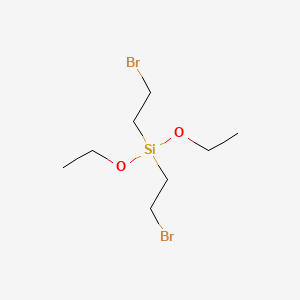
Rhodium(2+) (2S)-1-methyl-5-oxopyrrolidine-2-carboxylate (1/2)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Rhodium(2+) (2S)-1-methyl-5-oxopyrrolidine-2-carboxylate (1/2) is a coordination compound featuring rhodium in the +2 oxidation state. This compound is part of the platinum group metals, known for their catalytic properties and resistance to corrosion. The specific structure of this compound includes a rhodium ion coordinated with a chiral ligand, (2S)-1-methyl-5-oxopyrrolidine-2-carboxylate, which imparts unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Rhodium(2+) (2S)-1-methyl-5-oxopyrrolidine-2-carboxylate typically involves the reaction of rhodium salts with the chiral ligand under controlled conditions. One common method is to dissolve rhodium(III) chloride in an aqueous solution, followed by the addition of the chiral ligand. The mixture is then heated under reflux to facilitate the coordination reaction. The resulting product is purified through crystallization or chromatography techniques.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of high-pressure reactors and automated systems ensures consistent quality and yield. The rhodium source is often derived from platinum ores, and the ligand is synthesized through established organic synthesis methods.
Analyse Des Réactions Chimiques
Types of Reactions
Rhodium(2+) (2S)-1-methyl-5-oxopyrrolidine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The rhodium center can be oxidized to higher oxidation states.
Reduction: The compound can be reduced to lower oxidation states or metallic rhodium.
Substitution: Ligands coordinated to the rhodium center can be substituted with other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and halogens.
Reduction: Reducing agents such as hydrogen gas, sodium borohydride, or hydrazine are used.
Substitution: Ligand exchange reactions often involve the use of coordinating solvents or other ligands like phosphines or amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield rhodium(III) complexes, while reduction can produce rhodium(I) or metallic rhodium.
Applications De Recherche Scientifique
Rhodium(2+) (2S)-1-methyl-5-oxopyrrolidine-2-carboxylate has several scientific research applications:
Chemistry: Used as a catalyst in various organic transformations, including hydrogenation, hydroformylation, and carbon-carbon bond formation.
Biology: Investigated for its potential in biological imaging and as a probe for studying metal-protein interactions.
Medicine: Explored for its anticancer properties due to its ability to interact with DNA and inhibit cell proliferation.
Industry: Utilized in the production of fine chemicals and pharmaceuticals due to its catalytic efficiency and selectivity.
Mécanisme D'action
The mechanism of action of Rhodium(2+) (2S)-1-methyl-5-oxopyrrolidine-2-carboxylate involves its ability to coordinate with various substrates and facilitate chemical transformations. The rhodium center acts as a Lewis acid, activating substrates for nucleophilic attack. In biological systems, the compound can bind to DNA, leading to the inhibition of replication and transcription processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Rhodium(III) chloride: A common rhodium compound used in catalysis.
Rhodium(II) acetate: Known for its use in cyclopropanation reactions.
Rhodium(III) oxide: Utilized in oxidation reactions.
Uniqueness
Rhodium(2+) (2S)-1-methyl-5-oxopyrrolidine-2-carboxylate is unique due to its chiral ligand, which imparts enantioselectivity in catalytic reactions. This property makes it particularly valuable in asymmetric synthesis, where the production of chiral molecules is essential.
Propriétés
Numéro CAS |
131766-06-8 |
|---|---|
Formule moléculaire |
C24H32N4O12Rh2 |
Poids moléculaire |
774.3 g/mol |
Nom IUPAC |
(2S)-1-methyl-5-oxopyrrolidine-2-carboxylate;rhodium(2+) |
InChI |
InChI=1S/4C6H9NO3.2Rh/c4*1-7-4(6(9)10)2-3-5(7)8;;/h4*4H,2-3H2,1H3,(H,9,10);;/q;;;;2*+2/p-4/t4*4-;;/m0000../s1 |
Clé InChI |
CICPRXZGDSKFEQ-USACGBMHSA-J |
SMILES isomérique |
CN1[C@@H](CCC1=O)C(=O)[O-].CN1[C@@H](CCC1=O)C(=O)[O-].CN1[C@@H](CCC1=O)C(=O)[O-].CN1[C@@H](CCC1=O)C(=O)[O-].[Rh+2].[Rh+2] |
SMILES canonique |
CN1C(CCC1=O)C(=O)[O-].CN1C(CCC1=O)C(=O)[O-].CN1C(CCC1=O)C(=O)[O-].CN1C(CCC1=O)C(=O)[O-].[Rh+2].[Rh+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


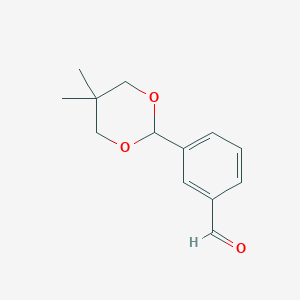
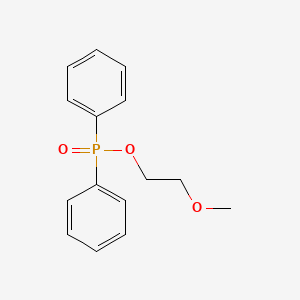
![4-[(Hexylamino)methylidene]-2,5-dimethylpyridin-3(4H)-one](/img/structure/B14275335.png)
![[3-(2-Iodoethoxy)prop-1-EN-1-YL]benzene](/img/structure/B14275342.png)
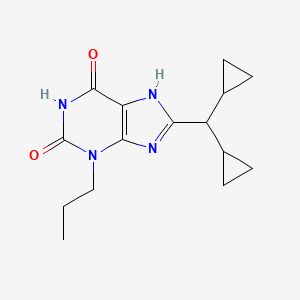

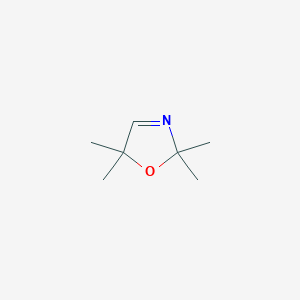
![1-{[tert-Butyl(dimethyl)silyl]oxy}bicyclo[2.2.2]octan-2-one](/img/structure/B14275365.png)
![1,8-Diazaspiro[5.5]undecane, (R)-(9CI)](/img/structure/B14275366.png)
![N~1~,N~1~,N~2~,N~2~-Tetrakis[2-(diphenylphosphanyl)ethyl]ethane-1,2-diamine](/img/structure/B14275370.png)
